Lauroyl Arginine Hydrochloride

Beschreibung

Context and Significance in Scientific Inquiry

Lauroyl Arginine Hydrochloride, scientifically known as Ethyl-Nα-lauroyl-L-arginate HCl (LAE), is a cationic surfactant that has garnered significant attention in various fields of scientific research. nih.govresearchgate.net It is synthesized from lauric acid, L-arginine, and ethanol (B145695), all of which are naturally occurring substances. nih.govresearchgate.net This compound's primary significance in scientific inquiry stems from its potent and broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. nih.govgenemedsyn.comfao.org Its mechanism of action involves disrupting the cell membranes of microorganisms, which ultimately inhibits their growth. genemedsyn.comatamanchemicals.com

The compound is recognized for its low toxicity, and it is rapidly metabolized in the human body into its constituent parts, lauric acid and L-arginine, which are common dietary components. researchgate.netnih.gov This favorable toxicological profile has led to its approval as a food preservative by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). researchgate.netgenemedsyn.comnih.gov Beyond its application in food science, its surfactant properties and antimicrobial efficacy are being explored in cosmetics, and materials science, particularly in the development of antimicrobial packaging. researchgate.neteuropa.euwikipedia.org The unique combination of being derived from natural components, possessing strong antimicrobial capabilities, and having low toxicity makes this compound a subject of substantial interest for researchers seeking effective and safe antimicrobial solutions.

Historical Perspectives on Discovery and Initial Characterization

The synthesis of this compound was first accomplished in 1984 by the Higher Council of Scientific Research (CSIC) in Barcelona, Spain. nih.gov Following its discovery, it was patented and subsequently commercialized by Venta de Especialidades Químicas S.A. (VEDEQSA), a part of the LAMIRSA GROUP. nih.govfao.org The initial synthesis process involves the esterification of L-arginine with ethanol, followed by an amidation reaction between the resulting ethyl arginine and lauroyl chloride. nih.gov The final product is recovered as a hydrochloride salt. nih.govfao.org

Initial characterization studies focused on its physicochemical properties and its efficacy as an antimicrobial agent. It was identified as a white, hygroscopic powder with good solubility in water. nih.govfao.org Early research established its broad-spectrum antimicrobial activity. genemedsyn.com Toxicological studies were a critical part of its initial assessment, which ultimately demonstrated its low mammalian toxicity. nih.gov These foundational investigations paved the way for its evaluation and eventual approval for use as a food preservative. In 2005, the U.S. FDA recognized it as Generally Recognized as Safe (GRAS). genemedsyn.comnih.gov This was followed by a positive opinion from the EFSA in 2007. genemedsyn.com

Structural Basis and Molecular Characteristics as a Research Subject

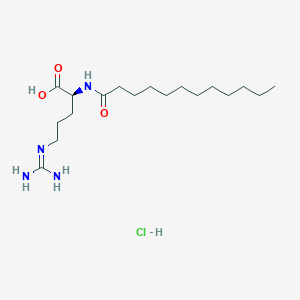

The molecular structure of this compound is fundamental to its function and a key focus of research. Its chemical formula is C₂₀H₄₁N₄O₃Cl, and it has a molecular weight of 421.02 g/mol . fao.orgnih.gov The molecule is a cationic surfactant, possessing both a hydrophobic lauric acid tail and a hydrophilic head derived from the amino acid arginine. researchgate.netsci-hub.se This amphipathic nature allows it to interact with and disrupt the lipid bilayers of microbial cell membranes, which is the primary mechanism of its antimicrobial action. atamanchemicals.comresearchgate.net

The presence of the guanidinium (B1211019) group from the arginine residue gives the molecule a positive charge at physiological pH, which facilitates its electrostatic interaction with the negatively charged components of bacterial cell walls. researchgate.net Research into its molecular characteristics also includes its self-assembly behavior in solution, where it can form micelles above a certain concentration known as the critical micelle concentration (CMC). nih.gov The stability of the compound is another area of investigation, with studies showing that it is stable for over two years at room temperature when protected in a closed container, though its stability in aqueous solutions can be affected by temperature and pH. genemedsyn.comfao.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₄₁N₄O₃Cl fao.org |

| Molecular Weight | 421.02 g/mol fao.orgnih.gov |

| Appearance | White powder fao.orgfao.org |

| Solubility in Water (at 20°C) | >247 g/kg nih.govfao.org |

| Melting Point | 50.5°C to 58°C nih.gov |

| pH (1% aqueous solution) | 3.0–5.0 fao.org |

Overview of Research Trajectories and Key Areas of Investigation

Research on this compound has followed several key trajectories, primarily driven by its potent antimicrobial properties and favorable safety profile.

Food Preservation: A significant body of research has focused on its application as a food preservative. nih.govresearchgate.net Studies have investigated its effectiveness against a wide range of foodborne pathogens in various food matrices, including meat, poultry, dairy products, and produce. researchgate.netnih.gov Research in this area also explores how the food matrix itself can impact the antimicrobial activity of the compound. nih.gov

Antimicrobial Mechanisms: A fundamental area of investigation is the elucidation of its precise antimicrobial mechanism of action. While it is known to target cell membranes, research continues to explore the specific molecular interactions and the cascade of events that lead to microbial cell death. researchgate.nettcichemicals.com Studies have shown that it causes alterations in the cell membrane and cytoplasm without causing cell lysis. genemedsyn.comfao.org

Synergistic Effects: Researchers are exploring the combination of this compound with other antimicrobial agents to achieve synergistic effects. The goal is to enhance its efficacy and broaden its spectrum of activity, potentially allowing for lower concentrations to be used. researchgate.net

Biomedical and Pharmaceutical Applications: More recent research has begun to explore its potential in biomedical and pharmaceutical applications. For instance, its antiviral properties have been investigated, including its effects against viruses like SARS-CoV-2. researchgate.net Its use in oral care products, such as mouthwashes, is another active area of research. remedypublications.com

Materials Science: The incorporation of this compound into food packaging materials is a growing research area. The aim is to develop active packaging that can inhibit microbial growth on the surface of foods, thereby extending shelf life and improving safety. researchgate.net

Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Food Preservation | Effective against a broad range of foodborne pathogens in various food products. researchgate.netnih.gov |

| Antimicrobial Mechanism | Acts on cell membranes and the cytoplasm, inhibiting microbial growth without causing cell lysis. genemedsyn.comfao.orgresearchgate.net |

| Synergistic Antimicrobial Effects | Can exhibit synergistic effects when combined with other antimicrobial compounds. researchgate.net |

| Antiviral Research | Shows potential for antiviral activity, including against SARS-CoV-2. researchgate.net |

| Antimicrobial Packaging | Can be incorporated into packaging films to create antimicrobial food contact surfaces. researchgate.net |

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181434-85-5 | |

| Record name | L-Arginine, N2-(1-oxododecyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization for Academic Exploration

Established Synthetic Pathways for Lauroyl Arginine Hydrochloride

The chemical synthesis of this compound and its esters, such as Nα-lauroyl-arginine methyl ester hydrochloride (LAM) and ethyl lauroyl arginate hydrochloride (LAE), typically involves a multi-step process. These methods often begin with the esterification of L-arginine followed by an acylation reaction. nih.govsapub.org

Esterification and Amidation Routes

A primary route for synthesizing this compound esters involves two key steps: esterification and amidation. nih.govsapub.org First, L-arginine hydrochloride is esterified with an alcohol, such as ethanol (B145695) or methanol (B129727), to produce the corresponding L-arginine ethyl or methyl ester. sapub.orgsapub.org This is often achieved by reacting L-arginine HCl with the alcohol in the presence of a reagent like thionyl chloride. sapub.org

The subsequent step is the amidation of the α-amino group of the arginine ester with lauroyl chloride. sapub.orgcsic.es This reaction is typically carried out in an aqueous or mixed solvent system, such as acetone/water. csic.es The process yields the desired Nα-lauroyl arginine ester hydrochloride. csic.esrsc.org For instance, the synthesis of Nα-lauroyl-arginine methyl ester hydrochloride (LAM) can be achieved through a coupling reaction between the carboxylic group of dodecanoic acid and the α-amino group of arginine methyl ester monohydrochloride, using dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent. rsc.org

Schotten-Baumann Reaction in Chemical Synthesis

The Schotten-Baumann reaction is a widely utilized method for the acylation of amines and is particularly relevant in the synthesis of this compound and its derivatives. sapub.orgsapub.orgwikipedia.org This reaction involves the condensation of an acid chloride, in this case, lauroyl chloride, with an esterified amino acid like L-arginine ethyl ester in an aqueous alkaline medium. sapub.orgsapub.org

The reaction conditions are carefully controlled, particularly the pH and temperature. sapub.orgsapub.org The pH is typically maintained between 5.5 and 7.0 by the addition of an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid generated during the reaction. sapub.orgsapub.org The temperature is generally kept low, often between 10-15°C, to manage the exothermic nature of the reaction and minimize side reactions. nih.govsapub.org The use of a two-phase solvent system, consisting of water and an organic solvent, is a common feature of Schotten-Baumann conditions, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase. wikipedia.org This method offers a direct and efficient pathway to Nα-acyl L-arginine ethyl ester compounds. sapub.org

Enzymatic Synthesis Approaches

In the pursuit of more sustainable and environmentally benign synthetic methods, enzymatic approaches for the synthesis of arginine-based surfactants have been explored. researchgate.netnih.gov These biocatalytic strategies offer mild reaction conditions and high specificity. dss.go.thresearchgate.net

One notable approach involves the use of enzymes like papain and acylase I. nih.govdss.go.th Papain, deposited on a solid support, has been effectively used as a catalyst for the formation of amide and ester bonds between a protected arginine derivative (Z-Arg-OMe) and various long-chain alkyl amines or alcohols in organic media. nih.gov This method has demonstrated high yields for arginine N-alkyl amide derivatives. nih.gov

Acylase I from pig kidney has also been employed to catalyze the synthesis of N-lauroyl-L-amino acids through a reverse hydrolysis reaction in a glycerol-water system. dss.go.thresearchgate.net This enzyme has shown efficacy in synthesizing N-lauroyl-L-arginine from L-arginine hydrochloride and lauric acid, with reported conversions as high as 82%. researchgate.netresearchgate.net The reaction is typically conducted at a controlled temperature of 37°C and a pH of 7.5. researchgate.net Enzymatic synthesis presents a promising alternative to traditional chemical methods, although challenges such as lower yields in some cases remain. researchgate.net

Influence of Reaction Conditions (e.g., Temperature, pH) on Synthetic Outcomes

The successful synthesis of this compound and its derivatives is highly dependent on the careful control of reaction parameters, primarily temperature and pH. nih.govrsc.orggoogle.com

Temperature: In chemical synthesis, particularly during the acylation step, temperature control is critical. For the reaction between ethyl arginine and lauroyl chloride, the temperature is typically maintained between 10–15°C. nih.gov In a study on the synthesis of Nα-lauroylarginine methyl ester hydrochloride (LAM) in a water-in-oil emulsion, the reaction yield was found to increase with temperature, reaching a maximum at 25°C before decreasing. rsc.org This indicates an optimal temperature range for maximizing product formation.

pH: The pH of the reaction medium significantly influences the reaction rate and yield. In the Schotten-Baumann synthesis of Nα-Acyl L-Arginine ethyl ester compounds, the pH is carefully maintained between 5.5 and 7.0. sapub.org For the preparation of lauroyl arginine ethyl ester hydrochloride, a pH range of 7.1-7.5 is considered optimal. google.comgoogle.com A pH below this range can lead to insufficient neutralization of the arginine ester starting material, reducing its reactivity. Conversely, a pH above this range can increase the rate of hydrolysis of the lauroyl chloride, also leading to a decrease in the reaction conversion. google.com

The following table summarizes the impact of reaction conditions on the synthesis of this compound derivatives based on various studies.

| Parameter | Optimal Range | Effect on Synthesis | Reference |

| Temperature | 10-15 °C | Controls exothermicity and side reactions in chemical synthesis. | nih.gov |

| 25 °C | Maximum yield observed in a specific emulsion-based synthesis of LAM. | rsc.org | |

| pH | 5.5-7.0 | Maintained for Schotten-Baumann synthesis of Nα-Acyl L-Arginine ethyl esters. | sapub.org |

| 7.1-7.5 | Optimal for the reaction of arginine ethyl ester with lauroyl chloride to maximize conversion. | google.com |

Design and Synthesis of Arginine-Based Analogues and Derivatives

The versatility of the arginine scaffold allows for the design and synthesis of a wide array of analogues and derivatives with tailored properties. researchgate.netnih.gov These modifications often involve altering the alkyl chain length, the nature of the polar head group, or introducing additional functional moieties. nih.govcsic.es

The synthesis of these analogues often follows similar principles to that of this compound, involving peptide synthesis methods, esterification, and amidation reactions. researchgate.netnih.gov For example, Nα-lauroyl arginyl dipeptides containing acidic or basic amino acids have been prepared using peptide synthesis techniques. researchgate.net Another class of derivatives includes gemini (B1671429) surfactants, which consist of two arginine-based surfactant molecules connected by a spacer chain. mdpi.com Additionally, arginine has been incorporated into monoglyceride structures to create novel dicationic surfactants. csic.es

Alkyl Chain Length Modifications and Their Implications on Compound Behavior

A key strategy in the design of arginine-based surfactant analogues is the modification of the alkyl chain length. researchgate.netnih.gov This structural change has a profound impact on the physicochemical and biological properties of the resulting compounds. nih.govmdpi.com

Systematic modifications of the alkyl chain length, typically ranging from C8 to C14, have been investigated. nih.gov It is a well-established principle that the critical micelle concentration (CMC) of these surfactants is strongly dependent on the hydrophobicity conferred by the alkyl chain. researchgate.net Generally, a longer alkyl chain leads to a lower CMC value, indicating a greater tendency for the molecules to self-assemble into micelles in solution. researchgate.netmdpi.com

The following table illustrates the effect of alkyl chain length on the critical micelle concentration (CMC) of various arginine-based surfactants.

| Surfactant Analogue Family | Alkyl Chain Length | General Trend in CMC | Reference |

| Monocatenary Arginine-Based Surfactants | C8 - C14 | CMC decreases as alkyl chain length increases. | researchgate.netnih.gov |

| Gemini Arginine-Based Surfactants | C8 - C12 | CMC drastically decreases as the alkyl chain increases for the same spacer. | mdpi.com |

| Monoglycerides from Arginine | C10 - C14 | The difference in CMC compared to other arginine surfactants becomes more significant as the alkyl chain increases. | csic.es |

These findings underscore the importance of the hydrophobic moiety in dictating the aggregation behavior of arginine-based surfactants. researchgate.netnih.govmdpi.com

Arginine-Based Dipeptides and Gemini Surfactants

The synthesis of arginine-based dipeptides and gemini surfactants represents a significant area of research, driven by the quest for molecules with enhanced physicochemical and biological properties. Gemini surfactants, characterized by having at least two hydrophobic tails and two polar head groups linked by a spacer, often exhibit superior surface activity and lower critical micelle concentrations (cmc) compared to their single-chain counterparts. csic.es

A notable approach to synthesizing arginine-based gemini surfactants is through a chemo-enzymatic method. nih.gov This process involves the use of enzymes, such as papain, to catalyze the formation of amide bonds under mild conditions. nih.govchalmers.se The synthesis typically begins with Nα-acyl-L-arginine alkyl esters as the foundational building blocks. nih.gov A two-step strategy has been found to be effective. The first step involves the spontaneous acylation of one amino group of a diaminoalkane spacer with the carboxylic ester of Nα-acyl-arginine in a solvent-free system at the melting point of the diaminoalkane. nih.gov The second step is a papain-catalyzed reaction between another Nα-acyl-arginine alkyl ester and the remaining free amino group of the derivative formed in the initial step. nih.gov This methodology has been successfully employed to prepare bis(Args) analogs with varying alkyl chain lengths (8, 10, and 12 carbons) and different spacers like 1,3-diaminopropane (B46017) and 1,3-diamino-2-hydroxy-propane, achieving yields of 51% to 65% of pure product. nih.gov

The design of these gemini surfactants allows for systematic modifications to study structure-activity relationships. For instance, a gemini surfactant was prepared consisting of two monocatenary tryptophan-arginine-octyl amide compounds connected at the head group by a three-methylene-group spacer. nih.gov Researchers have also synthesized cationic gemini surfactants based on arginine with an α,ω-diaminoalkane moiety as the spacer. chalmers.se The presence of two cationic charges and two alkyl chains in these gemini surfactants facilitates stronger electrostatic and hydrophobic interactions with bacterial membranes, often resulting in enhanced antimicrobial activity compared to their single-chain analogs. csic.es

N-Acyl Arginine Esters and Amides

The synthesis of N-acyl arginine esters and amides is a cornerstone in the development of arginine-based surfactants. These compounds can be synthesized through various chemical and enzymatic methods.

A common chemical synthesis route for Nα-acyl arginine esters is the Schotten-Baumann reaction. sapub.orgsapub.org This method involves a two-step process starting with the esterification of L-arginine hydrochloride to produce L-arginine ethyl ester dihydrochloride (B599025). sapub.org The subsequent step is the acylation of the α-amino group of the L-arginine ethyl ester dihydrochloride with a long-chain acid chloride. sapub.org This approach has been used to synthesize a range of Nα-acyl arginine ethyl esters with varying alkyl chain lengths. sapub.orgsapub.org

Enzymatic synthesis offers a greener alternative to traditional chemical methods, often proceeding under milder conditions. researchgate.net Aminoacylases have been investigated for the biocatalytic synthesis of N-acyl amino acids using free fatty acids. researchgate.net For instance, N-acyl-L-arginines have been synthesized using acylase I in a buffered solution containing L-arginine hydrochloride and a fatty acid. researchgate.net While enzymatic methods are advantageous in terms of their environmental footprint, they may result in lower yields compared to chemical synthesis. researchgate.net

The synthesis of N-acyl arginine amides also follows established chemical principles. For example, arginine dodecyl amide dihydrochloride, which possesses two cationic charges, has been synthesized to investigate the effect of charge density on the surfactant's properties. nih.gov The choice between an ester and an amide linkage for the hydrophobic chain significantly impacts the compound's properties. Amide bonds are generally more resistant to chemical hydrolysis than ester bonds. researchgate.net

The development of alternative enzymatic pathways, such as ester-amide interconversion, is expanding the scope for the synthesis of a diverse range of N-acyl amino acid amides. nih.gov These strategies often involve hydrolases like lipases or aminoacylases that transiently activate the carboxylic acid. nih.gov

Structure-Activity Relationship Studies in Compound Design

The design of effective this compound analogs and related compounds is heavily reliant on understanding their structure-activity relationships (SAR). By systematically modifying the hydrophobic moiety and the charged head group, researchers can fine-tune the compound's biological and physicochemical properties.

Role of Hydrophobic Moiety (Alkyl Chain Length and Position)

The hydrophobic part of the surfactant molecule, typically a long alkyl chain, plays a critical role in its activity. The length of this alkyl chain significantly influences the compound's critical micelle concentration (cmc) and its antimicrobial efficacy.

Generally, increasing the length of the alkyl chain leads to a decrease in the cmc, as a greater hydrophobic character promotes the formation of micelles. sapub.orgresearchgate.net This trend is consistently observed across various series of arginine-based surfactants. sapub.org For instance, in a series of Nα-acylarginine ethyl esters, the compound with the longest alkyl chain (myristoyl) exhibited the greatest ability to lower surface tension and form micelles. sapub.org

The antimicrobial activity of these surfactants is also strongly dependent on the alkyl chain length, often exhibiting a "cut-off" effect. This means that the activity increases with chain length up to an optimal point, after which it may decrease. For Nα-acyl arginine methyl ester hydrochloride and its analogs, the maximum antimicrobial activity is often observed with an alkyl chain of 12 carbon atoms. ub.edu Similarly, for other cationic surfactants, alkyl chains of 12 and 14 carbons frequently demonstrate the highest biocidal function. ub.edu However, the optimal chain length can vary depending on the specific microorganism being targeted. researchgate.net

The position of the hydrophobic chain attachment to the amino acid also influences the surfactant's properties. For example, in lysine-based surfactants, it was found that compounds with the acyl group on the ε-amino group (Nε-acyl-lysine) generally showed lower hemolytic activity compared to those with the acyl group on the α-amino group (Nα-acyl lysine). mdpi.com

Influence of Charged Head Group Architecture (Number and Type of Amino Acids, Cationic Charge Density)

The architecture of the hydrophilic head group, including the number and type of amino acids and the density of cationic charges, is a key determinant of the surfactant's properties and biological activity.

The guanidine (B92328) group of arginine provides a persistent positive charge, which is crucial for the antimicrobial activity of these surfactants. ub.eduresearchgate.net This cationic charge facilitates electrostatic interactions with the negatively charged components of bacterial cell membranes. csic.esresearchgate.net

The type of amino acid in the head group also plays a role. While arginine is a common choice for creating cationic surfactants due to its guanidine group, other amino acids can be used to create surfactants with different properties. ub.edu The linkage of the hydrophobic chain, whether through an ester or an amide bond, also significantly affects activity. A drastic decrease in antimicrobial activity was observed when the amide bond linking the hydrophobic group to the polar head was replaced with an ester bond. ub.edu

The area occupied by the surfactant molecule at an interface is also influenced by the head group architecture. Surfactants with two positive charges on the polar head tend to have a larger area per molecule compared to those with a single cationic charge. ub.edu

Factors Influencing Biodegradability in Compound Design

The biodegradability of surfactants is a critical factor in their design, especially concerning their environmental impact. The chemical structure of a surfactant plays a significant role in its susceptibility to microbial degradation.

One of the key structural features influencing biodegradability is the nature of the chemical bond linking the hydrophobic tail to the hydrophilic head. Surfactants with ester or amide linkages are generally more readily biodegradable than those with more stable ether or alkyl bonds. researchgate.net This is because ester and amide bonds are susceptible to hydrolysis by enzymes commonly found in microorganisms. csic.es this compound and its derivatives, which contain an amide bond, are considered to be readily biodegradable. csic.es

The stability of the compound in aqueous environments can also be seen as a proxy for its potential for degradation. Ethyl lauroyl arginate (LAE) is known to hydrolyze in aqueous solutions, with its stability being pH-dependent. mdpi.comsci-hub.se It hydrolyzes into Nα-lauroyl-L-arginine and subsequently to lauric acid and arginine. sci-hub.se In the presence of certain enzymes, the major metabolite of ethyl lauroyl arginate HCl after 24 hours was found to be ornithine, with arginine, Nα-lauroyl-L-arginine (LAS), and urea (B33335) also being identified. industrialchemicals.gov.au This metabolic breakdown into naturally occurring substances underscores its biodegradability. sci-hub.se

Prolonged exposure of microorganisms to non-biodegradable antimicrobials at sub-inhibitory concentrations can favor the development of resistant bacteria. csic.es Therefore, designing surfactants that are effective antimicrobials and also readily biodegradable is a crucial goal to mitigate the risk of antimicrobial resistance. csic.es

Molecular Mechanisms of Antimicrobial Action: In Depth Investigations

Interactions with Microbial Cell Envelopes and Membranes

The primary target for the antimicrobial action of Lauroyl Arginine Hydrochloride is the cell envelope of microorganisms. earthwormexpress.com As a cationic surfactant, its amphiphilic nature, consisting of a positively charged head (L-arginine) and an aliphatic tail (lauric acid), drives its interaction with the negatively charged surfaces of bacterial cells. mdpi.com This interaction initiates a cascade of events that compromise the structural and functional integrity of the cell membrane. earthwormexpress.commdpi.com

Cationic Charge-Mediated Electrostatic Interactions with Bacterial Surfaces

The antimicrobial activity of this compound is initiated by the electrostatic attraction between its positively charged guanidinium (B1211019) group from the arginine head and the negatively charged components of the bacterial cell surface. mdpi.comresearchgate.netnih.gov In Gram-negative bacteria, these components include lipopolysaccharides (LPS) in the outer membrane, while in Gram-positive bacteria, they include teichoic acids. researchgate.netnih.gov This initial binding is a critical step that allows the molecule to accumulate on the cell surface and subsequently interact with the lipid bilayer of the cytoplasmic membrane. researchgate.netmdpi.com The molecule is electrostatically absorbed on the cell surface, targeting the plasma membrane in both Gram-positive and Gram-negative bacteria. researchgate.net

Membrane Permeability Alterations and Potential Dissipation

Following the initial electrostatic binding, this compound disrupts the bacterial cell membrane, leading to significant alterations in its permeability and the dissipation of the membrane potential. earthwormexpress.comnih.gov As a surfactant, it can degrade and solubilize cell membranes, leading to a loss of membrane potential and the leakage of ions and other cellular constituents. lauric-arginate.com This disruption of the plasma membrane's lipid bilayer is a key mechanism of its bactericidal effect. researchgate.net

Studies have demonstrated that treatment with this compound induces transmembrane ion flux. For instance, significant leakage of potassium ions (K+) was observed after just 30 minutes of contact with both Staphylococcus aureus and Salmonella typhimurium. nih.gov Furthermore, the disruption of the membrane is evidenced by an increased flow of protons across it. nih.govmirenat.com Flow cytometry studies have confirmed these effects, showing that this compound causes membrane depolarization. nih.gov This damage to the cell membrane results in the loss of cytoplasmic material, which ultimately leads to bacterial death. earthwormexpress.com

Table 1: Effects of this compound on Bacterial Membrane Integrity

| Bacterial Strain | Observed Effect | Method of Detection | Reference |

|---|---|---|---|

| Salmonella typhimurium | Increased potassium leakage (3.34 µg/ml after 30 min) | Ion-flux analysis | nih.gov |

| Staphylococcus aureus | Increased potassium leakage (7.7 µg/ml after 30 min) | Ion-flux analysis | nih.gov |

| Yersinia enterocolitica | Membrane depolarization (1.8% bisoxonol-positive cells) | Flow Cytometry | nih.gov |

| Lactobacillus plantarum | Membrane depolarization (0.3% bisoxonol-positive cells) | Flow Cytometry | nih.gov |

| Yersinia enterocolitica | Increased membrane permeability (97.8% propidium (B1200493) iodide-positive cells) | Flow Cytometry | nih.gov |

| Lactobacillus plantarum | Increased membrane permeability (99.6% propidium iodide-positive cells) | Flow Cytometry | nih.gov |

Structural Damage to Cell Membranes: Microscopy and Ultrastructural Analysis

Microscopic analyses have provided direct visual evidence of the structural damage inflicted by this compound on bacterial cell membranes. earthwormexpress.comrsdjournal.org These studies reveal significant morphological and ultrastructural changes in treated bacteria, confirming that the cell envelope is the primary site of action. nih.gov

Scanning Electron Microscopy (SEM) studies have revealed alterations to the external morphology of bacteria upon treatment with this compound. Observed changes include the development of an irregular shape and a rough cell surface. earthwormexpress.com For example, treatment of Escherichia coli cells resulted in an irregular appearance, with the formation of obvious pores on the surface, leading to serious shrinkage and rupture of the bacteria. researchgate.net Studies on E. coli O157:H7 showed that the cells became distorted and dimpled. nih.gov

Transmission Electron Microscopy (TEM) provides a more detailed view of the internal ultrastructural changes. In Gram-negative bacteria like Salmonella typhimurium, TEM analysis showed swelling of the outer membrane and the formation of membrane-enclosed vacuoles, although the cytoplasm did not appear to be significantly altered. nih.govmirenat.com In contrast, Gram-positive bacteria such as Staphylococcus aureus exhibited more profound cytoplasmic damage, including the appearance of clear zones, abnormal septation, and the formation of mesosome-like structures. nih.govmirenat.com Similar effects, including a rough surface, irregular cell organelles, protoplast shrinkage, intracytoplasmic coagulation, and empty cavities, were observed in other bacteria and even in the hyphae and spores of the fungus Penicillium digitatum. researchgate.net

Table 2: Ultrastructural Changes Observed via Electron Microscopy after this compound Treatment

| Microorganism | Microscopy Technique | Observed Morphological/Ultrastructural Changes | Reference |

|---|---|---|---|

| Salmonella typhimurium | TEM | Swelling of the outer membrane, membrane-enclosed vacuoles. | nih.govmirenat.com |

| Staphylococcus aureus | TEM | Clear zones in cytoplasm, abnormal septation, mesosome-like structures. | nih.govmirenat.com |

| Escherichia coli O157:H7 | SEM | Distorted and dimpled cells. | nih.gov |

| Brochothrix thermosphacta | TEM | Intracytoplasmic coagulation. | nih.gov |

| Escherichia coli | SEM | Irregular appearance, pore formation, shrinkage, and rupture. | researchgate.net |

| Penicillium digitatum | TEM | Rough surface, irregular cell organelles, protoplast shrinkage, intracytoplasmic coagulation, empty cavities. | researchgate.net |

Fluorescence microscopy, often used in conjunction with specific fluorescent probes, further corroborates the findings of membrane damage. nih.govmirenat.com Techniques using double-staining with dyes like SYTO-13 and propidium iodide (PI) allow for the differentiation between cells with intact and compromised membranes. SYTO-13 can penetrate all cell membranes, while PI only enters cells when the membrane has been damaged. mirenat.com In studies on S. typhimurium and Staph. aureus, a high proportion of cells stained with PI after exposure to this compound, indicating significant membrane damage. nih.govmirenat.com For instance, after 24 hours of treatment, 97% of S. typhimurium cells and 56.3% of Staph. aureus cells were found to be damaged. researchgate.netnih.gov Despite this extensive damage, fluorescence micrographs also confirmed that the cells remained largely intact and did not undergo complete lysis. mirenat.com

Cellular Component Leakage Analysis

A primary mode of action for this compound, a cationic surfactant, is the disruption of microbial cell membranes, leading to the leakage of essential cellular components. earthwormexpress.comnih.gov This interaction with the cell envelope alters membrane permeability, which is a critical factor in maintaining cellular homeostasis. earthwormexpress.com Studies have demonstrated that exposure to this compound induces the efflux of intracellular materials, signifying a compromise in the membrane's barrier function. nih.gov

One of the key indicators of membrane damage is the leakage of ions. Research on the effects of monohydrochloride of L-arginine, Nα-lauroyl ethylester (LAE) on Staphylococcus aureus and Salmonella typhimurium has quantified this phenomenon. After a 30-minute exposure to LAE, a significant increase in potassium leakage was observed. For Staph. aureus, the leakage was measured at 7.7 µg/ml, and for S. typhimurium, it was 3.34 µg/ml. This rapid loss of potassium ions is a clear indication of compromised membrane integrity. The disturbance in the transmembrane ion flux and the resulting membrane potential disruption are key factors in the antimicrobial action of this compound.

| Bacterial Species | Potassium Leakage (µg/ml) after 30 min |

|---|---|

| Staphylococcus aureus | 7.7 |

| Salmonella typhimurium | 3.34 |

Observations Regarding Absence of Comprehensive Cell Lysis

Transmission electron microscopy studies have revealed that while the cell integrity is altered, particularly in the outer membrane of Gram-negative bacteria like S. typhimurium, the cytoplasm does not show significant changes. In Gram-positive bacteria such as Staph. aureus, cytoplasmic alterations like clear zones and abnormal septation are observed, yet the cells are not completely disrupted. This indicates that the primary antimicrobial effect is due to the loss of membrane functionality and the disruption of cellular processes rather than a complete disintegration of the cell.

Intracellular Targets and Biochemical Perturbations

Beyond the initial interaction with the cell membrane, this compound also exerts its antimicrobial effects by targeting intracellular components and perturbing essential biochemical pathways.

Interaction with Acidic Phospholipids (B1166683) (e.g., Phosphatidylserine)

The arginine headgroup of the molecule plays a crucial role in this interaction. Research on arginine-containing peptides has shown a preferential interaction with anionic lipids due to electrostatic interactions and the formation of bidentate hydrogen bonds between the guanidinium group of arginine and the phosphate (B84403) groups of the lipids. reading.ac.uk Studies investigating the interaction of single arginine residues with phospholipids have further elucidated this mechanism, demonstrating that electrostatic interactions with the phosphate moiety of phospholipids are a key factor. nih.gov This strong affinity for anionic phospholipids likely facilitates the insertion of the lauroyl tail into the lipid bilayer, leading to membrane destabilization.

Modulation of Intracellular Enzymatic Systems

There is evidence to suggest that this compound may also interfere with the function of essential intracellular enzymes. While research in this specific area is not as extensive as the studies on membrane disruption, some findings point towards enzymatic inhibition as a contributing factor to its antimicrobial activity. One suggested mechanism is the interaction with and inhibition of leucine (B10760876) aminopeptidase, an enzyme crucial for microbial growth and replication. However, further independent scientific validation is required to conclusively establish this as a primary mode of action. The structural similarity of the arginine component to its metabolic substrates suggests a potential for competitive inhibition of enzymes involved in arginine metabolism, though this has yet to be specifically demonstrated for this compound. nih.gov

Induction of Oxidative Stress Responses

A significant aspect of the antimicrobial action of this compound is its ability to induce oxidative stress within microbial cells. earthwormexpress.com This leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread damage to cellular components. nih.gov

The accumulation of excessive ROS can lead to irreversible oxidative damage to DNA, proteins, and lipids. This disruption of normal cellular functions ultimately contributes to cell death. nih.gov The induction of oxidative stress is considered a key element of the rapid bactericidal activity of this compound. earthwormexpress.com Studies have shown a direct correlation between the presence of this compound and increased levels of oxidative stress in bacteria such as Listeria innocua. nih.gov The synergistic antimicrobial effect observed when this compound is combined with treatments like UV-A light is also attributed to enhanced oxidative stress. earthwormexpress.com

Computational and Multiomics Approaches to Elucidate Mechanisms

To gain a more comprehensive understanding of the intricate antimicrobial mechanisms of this compound, advanced research methodologies are being increasingly employed. Computational and multiomics approaches offer powerful tools to investigate the molecular interactions and the global cellular responses to this antimicrobial agent.

Molecular dynamics (MD) simulations have proven valuable in studying the interactions of arginine-containing molecules with lipid bilayers. nih.gov Such simulations can provide detailed insights into how this compound anchors to and disrupts the bacterial membrane at an atomic level. nih.gov These in silico approaches can help to visualize the snorkeling behavior of the arginine headgroup, where it remains at the aqueous interface while the lauroyl tail penetrates the hydrophobic core of the membrane. nih.gov

Multiomics-based analyses, including transcriptomics, proteomics, and metabolomics, are suggested as a means to uncover the broader molecular mechanisms of action. nih.gov Transcriptomic studies, for instance, can reveal changes in gene expression in bacteria upon exposure to this compound, identifying which cellular pathways are most affected. nih.govmdpi.com Proteomic analyses can provide insights into alterations in protein expression and post-translational modifications, further detailing the cellular response to the antimicrobial-induced stress. nih.gov While specific multiomics studies on this compound are emerging, these methodologies hold the key to a more holistic understanding of its antimicrobial efficacy.

Molecular Dynamics Simulations for Membrane Binding and Disruption

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules at an atomic level, providing insights into the interactions between surfactants like this compound and the lipid bilayers of microbial membranes. nih.gov While extensive research has focused on the functional and structural effects of this compound, MD simulations offer a way to explore the foundational mechanisms of membrane binding and disruption. nih.gov

Studies have applied MD simulations to understand the interfacial properties of this compound and its hydrolysis products, such as Nα-lauroyl-L-arginine (LAS). nih.govresearchgate.net These simulations are crucial for determining the stability of molecular structures, like heterodimers formed between the compound and its byproducts, which are linked by electrostatic forces and hydrogen bonds. nih.govresearchgate.net Understanding these interactions at an air-water interface provides a model for the initial stages of the compound's approach and binding to the aqueous surface of a cell membrane.

The simulation findings highlight key molecular interactions that underpin the compound's surface activity, a prerequisite for its antimicrobial action. The positively charged arginine "head" of the molecule is capable of strong electrostatic interactions with negatively charged components, such as the phosphate groups in bacterial membrane lipids. Simultaneously, the hydrophobic lauroyl "tail" is driven to insert itself into the non-polar, hydrophobic core of the lipid bilayer. This dual interaction facilitates the partitioning of the molecule into the membrane, initiating a process of destabilization.

| Molecular Moiety | Type of Interaction | Significance in Membrane Disruption |

|---|---|---|

| Cationic Arginine Headgroup | Electrostatic Attraction & Hydrogen Bonds | Initiates binding to the negatively charged microbial membrane surface (e.g., phosphate groups of lipids). |

| Hydrophobic Lauroyl Tail | Hydrophobic Interactions | Drives the insertion of the molecule into the non-polar lipid core of the membrane, disrupting lipid packing. |

| Amide Bond | Hydrogen Bonding | Contributes to the specific orientation and stability of the molecule at the membrane interface. |

By simulating these interactions, researchers can model how the accumulation of this compound molecules can lead to localized stress, altered lipid packing, and ultimately, the disruption of the membrane's structural integrity, which explains the observed increases in membrane permeability and loss of cellular contents. earthwormexpress.com

Application of Multiomics-Based Analyses (Transcriptomics, Proteomics, Metabolomics)

While physical and microscopic studies have established that this compound targets the cell membrane, a deeper understanding of the cellular response requires a more comprehensive molecular perspective. earthwormexpress.com Multiomics approaches, which include transcriptomics, proteomics, and metabolomics, are identified as a key future research direction to fully elucidate the compound's mechanism of action. nih.gov As of now, research has predominantly centered on the direct structural and functional consequences of membrane damage, with limited application of these system-wide analytical techniques. nih.gov

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell under specific conditions. Applying transcriptomics would reveal how microorganisms alter their gene expression in response to exposure to this compound. For instance, researchers could identify the upregulation of genes involved in cell wall repair, stress response pathways, or efflux pumps as the cell attempts to counteract the membrane damage. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and functions. nih.gov A proteomic analysis of bacteria treated with this compound could identify changes in the abundance of specific proteins. mdpi.com This might include the downregulation of membrane transport proteins due to bilayer destabilization or the upregulation of enzymes involved in repairing cellular damage. Such studies can provide direct evidence of the cellular processes that are most affected by the compound's activity. nih.govmdpi.com

Metabolomics: This technique focuses on the comprehensive analysis of metabolites within a biological system. By studying the metabolome of treated microbes, scientists could map the disruptions in key metabolic pathways. For example, the leakage of ions and small molecules through a compromised membrane would lead to significant changes in the intracellular concentrations of essential metabolites, potentially halting energy production and other vital cellular processes.

The integration of these multiomics technologies holds the potential to provide a holistic view of the antimicrobial action of this compound, moving beyond the initial membrane interaction to map the downstream cascade of cellular events that lead to growth inhibition and cell death.

| Omics Field | Potential Research Question | Expected Findings and Insights |

|---|---|---|

| Transcriptomics | Which genes are differentially expressed in bacteria upon exposure to the compound? | Identification of stress response pathways (e.g., envelope stress), DNA repair mechanisms, and altered expression of virulence factors. |

| Proteomics | How does the cellular protein profile change in response to membrane disruption? | Quantification of changes in structural proteins, metabolic enzymes, transport proteins, and efflux pumps, revealing cellular adaptation and damage. |

| Metabolomics | How are metabolic pathways affected by the loss of membrane integrity? | Detection of leakage of key metabolites (e.g., amino acids, ATP), disruption of energy metabolism, and imbalances in cellular biosynthetic pathways. |

Interactions with Biological Macromolecules and Systems Excluding Human Clinical Data

Effects on Protein Conformation and Stability

The arginine component of Lauroyl Arginine Hydrochloride is primarily responsible for its profound effects on protein conformation and stability. As a well-established additive in biotechnology, arginine hydrochloride (ArgHCl) has been extensively studied for its ability to modulate protein aggregation, solubility, and folding pathways.

This compound is effective in suppressing and preventing the aggregation of proteins, a common challenge during protein refolding, purification, and formulation. earthwormexpress.comfao.orgchihonbio.comnih.gov This capability is largely attributed to the arginine headgroup. Aggregation of unfolded or partially folded proteins often occurs through the interaction of exposed hydrophobic surfaces. earthwormexpress.com The guanidinium (B1211019) group of arginine can interact with these hydrophobic patches, particularly those rich in aromatic residues, effectively masking them and preventing protein-protein association that leads to aggregation. earthwormexpress.comnih.gov

The mechanism is not one of thermodynamic stabilization of the native state, but rather a kinetic effect of preventing the association of aggregation-prone species. earthwormexpress.com Research suggests that arginine shifts the pre-equilibria in the formation of protein aggregates toward dissociation, reducing the concentration of nucleation seeds required for the aggregation process to begin. fao.orgwikipedia.org This effect has been observed across a variety of proteins, making it a broadly applicable tool in protein science. fao.orgnih.gov For instance, studies on hen egg white proteins demonstrated that 0.6 M arginine could completely suppress the formation of insoluble aggregates even after heat treatment at 90°C. mayoclinic.org

| Model Protein | Observed Effect of Arginine HCl | Reference Finding |

|---|---|---|

| Recombinant Plasminogen Activator (rPA) | Suppresses aggregation by shifting pre-equilibria of aggregate formation towards dissociation. | Reduces the concentration of nucleation seeds without altering the overall aggregation mechanism. fao.orgwikipedia.org |

| Hen Egg White Lysozyme (B549824) | Concentration-dependent suppression of aggregation of reduced, denatured lysozyme. | Increasing concentrations from 0.05 M to 0.4 M progressively reduced aggregation monitored by light scattering. fao.org |

| Interleukin-6 (IL-6) & Monoclonal Antibody (mAb) | Suppresses aggregation during thermal unfolding in a concentration-dependent manner. | Effectiveness in aggregation suppression was comparable to guanidine (B92328) hydrochloride, but without adversely affecting the native protein structure at room temperature. drugbank.com |

| Alzheimer's Amyloid Beta (Aβ1-42) Peptide | Decreases aggregation by masking hydrophobic surfaces. | Arginine is proposed to form clusters that present a hydrophobic surface, which interacts with and masks the hydrophobic regions of the peptide, inhibiting aggregation. earthwormexpress.com |

A key mechanism behind the anti-aggregation effect of this compound is its ability to increase the solubility of both folded (native) and unfolded (denatured) protein species. fao.orgwikipedia.orgnih.gov By increasing the solubility of aggregation-prone unfolded proteins and folding intermediates, arginine effectively lowers their concentration in solution, which in turn suppresses aggregation and enhances the yield of correctly folded proteins. nih.gov

Studies using recombinant plasminogen activator (rPA) as a model protein clearly established that L-Arginine Hydrochloride acts on the equilibrium solubility of the native protein, lowering the solid-to-solute free transfer energies by up to 14 kJ/mol. fao.orglauric-arginate.comnih.gov Similar effects were observed with hen egg white lysozyme, where increasing concentrations of ArgHCl (up to 1.0 M) markedly increased the equilibrium solubility of various denatured forms of the enzyme. nih.gov This increased solubility of non-native species is considered a major factor in its action as a refolding enhancer. nih.gov

| Protein Species | Effect of Arginine HCl on Solubility | Quantitative Finding |

|---|---|---|

| Native Recombinant Plasminogen Activator (rPA) | Massively increases equilibrium solubility. | Lowers solid-to-solute free transfer energy by up to 14 kJ/mol. fao.orglauric-arginate.com |

| Denatured (S-carboxymethylated) rPA | Increases apparent solubility. | Shifts pre-equilibria in aggregate formation towards dissociation. fao.orgwikipedia.org |

| Denatured (iodoacetamide-modified) Lysozyme | Increases equilibrium solubility. | Solubility increased from <25 µg/mL to 0.19 mg/mL with up to 1.0 M ArgHCl. nih.gov |

| Denatured (iodoacetic acid-modified) Lysozyme | Increases equilibrium solubility. | Solubility increased from <25 µg/mL to 0.8 mg/mL with up to 1.0 M ArgHCl. nih.gov |

| Fibroblast Growth Factor 20 (FGF-20) | Increases solubility, dependent on pH and counterion. | Solubility increases with arginine-sulfate concentration up to a certain point, after which a salting-out effect is observed. |

The influence of this compound on protein stability is complex and protein-dependent. Unlike stabilizing osmolytes such as sugars, arginine does not universally increase the thermodynamic stability of proteins. fao.orgnih.gov In fact, for a number of proteins, arginine has been shown to decrease the thermal stability, as measured by a reduction in the melting temperature (Tm). This has raised questions about whether it acts as a weak denaturant, partly due to the presence of the guanidinium group, which is the functional component of the strong denaturant guanidine hydrochloride.

| Protein | Effect of Arginine HCl on Thermal Stability (Tm) | Context / Finding |

|---|---|---|

| Human Immunoglobulin G1 (IgG1) mAb (IMC-1A) | Decreased Tm by ~3.3°C. | Despite lowering thermal stability, ArgHCl significantly reduced light-induced aggregation. |

| Fibroblast Growth Factor 20 (FGF-20) | Increased Tm. | Stability increased with arginine-sulfate concentration up to 0.5 M. |

| Interleukin-6 (IL-6) | Increased Tm. | The melting temperature increased in a concentration-dependent manner. drugbank.com |

| Etanercept | Increased Tm1 and Tm2, slightly decreased Tm3. | ArgHCl showed different effects on the multiple thermal transitions of the protein compared to guanidine hydrochloride. |

| Various Proteins | Lowers Tm in some cases. | The extent of Tm reduction is generally insufficient to cause denaturation at or below room temperature. |

This compound serves as a valuable agent in protein renaturation and refolding processes, primarily due to the properties of its arginine headgroup. fao.org It is one of the most widely used and effective additives for improving the yield of active proteins from denatured states, particularly from insoluble inclusion bodies produced in recombinant expression systems. nih.govfao.org

The principal mechanism of action in refolding is its ability to suppress the aggregation of folding intermediates. chihonbio.comnih.gov As a denatured protein is diluted into a refolding buffer, intermediates with exposed hydrophobic regions are formed, which are prone to aggregation. By increasing the solubility of these species and preventing their association, arginine allows the productive folding pathway to compete more effectively against the unproductive aggregation pathway. fao.orgnih.gov Arginine is often used in combination with other agents, such as detergents like N-lauroyl-L-glutamate, to first solubilize the aggregated protein, followed by a dilution step into an arginine-containing buffer to facilitate refolding.

The molecular mechanism underlying many of arginine's effects on proteins involves its specific interactions with certain amino acid side chains, particularly aromatic residues such as tryptophan, tyrosine, and phenylalanine. nih.gov The planar, electron-rich guanidinium group of the arginine side chain can form favorable cation-π stacking interactions with the π-electron systems of aromatic rings.

These interactions are believed to be a primary reason why arginine is effective at suppressing aggregation. nih.gov By binding to aromatic residues that are often exposed on the surface of unfolded or partially folded proteins, arginine can "shield" these hydrophobic and "sticky" patches, preventing them from interacting with each other. wikipedia.org Molecular dynamics simulations and mass spectrometry have confirmed arginine's preferential binding to aromatic residues on model peptides and proteins like lysozyme and insulin. While arginine also interacts favorably with acidic residues via salt bridges, its interaction with aromatic side chains is a key feature explaining its unique role as an aggregation suppressor.

Modulation of Enzymatic Activity

As a cationic surfactant, this compound can significantly modulate enzymatic activity, primarily through disruptive interactions with the enzyme's structure. The surfactant nature of the molecule means it can interact with and denature proteins, including enzymes, leading to a loss of function. fao.org

The positively charged arginine headgroup can interact with negatively charged residues on the enzyme surface, while the hydrophobic lauryl tail can penetrate the hydrophobic core of the protein. This dual interaction can disrupt the delicate tertiary structure essential for catalytic activity, leading to denaturation and inactivation. fao.org This mechanism is characteristic of surfactants and is a key component of their antimicrobial properties, where they disrupt microbial membrane proteins and cytoplasmic enzyme systems. fao.org

Furthermore, for enzymes that specifically bind or metabolize L-arginine, such as Nitric Oxide Synthases (NOS) or arginase, this compound could potentially act as a competitive inhibitor due to the structural similarity of its headgroup to the natural substrate. Studies on structurally analogous L-arginine derivatives have shown them to be capable of inhibiting these enzymes.

DNA Polymerase Stabilization and Activity Retention

L-arginine hydrochloride (LAH) has been identified as a significant agent for enhancing the thermal stability of DNA polymerases. This is particularly crucial for reducing the reliance on cold-chain storage, a critical challenge in resource-limited settings. Research has shown that LAH can effectively preserve the activity of enzymes such as Pfu polymerase and Taq polymerase even at ambient or elevated temperatures.

The stabilizing effect of LAH is attributed to its ability to prevent protein aggregation, enhance solubility, and stabilize the enzyme's structure through electrostatic interactions. nih.govfao.org In one study, Pfu polymerase treated with 1 M LAH retained 80-90% of its activity after being stored at 25°C and 37°C for three months. fao.org In contrast, the enzyme without LAH lost all activity at 37°C. fao.org The efficacy of LAH as a stabilizer can vary depending on the specific enzyme. For instance, while it robustly protects Pfu polymerase, its stabilizing effect on Taq polymerase and mixtures of Pfu and Taq polymerases is present but less pronounced. nih.govfao.org

The mechanism behind this stabilization involves the prevention of protein aggregation and the maintenance of the enzyme's native conformation under thermal stress. fao.org These findings highlight the potential of L-arginine hydrochloride as a cost-effective and practical alternative for enzyme preservation in molecular diagnostics and biotechnology. nih.govfao.org

| Enzyme | Condition | Temperature | Duration | Retained Activity |

|---|---|---|---|---|

| Pfu Polymerase | With 1 M LAH | 37°C | 3 months | 80-90% |

| Pfu Polymerase | Without LAH | 37°C | 3 months | 0% |

| Pfu + Taq Mixture | With LAH | 25°C and 37°C | Not Specified | 75-85% |

| Taq Polymerase | With LAH | 25°C and 37°C | Not Specified | 70-75% |

Influence on Hydrolases (e.g., Hyaluronidase)

There is currently no readily available scientific literature detailing the specific interactions between this compound and hydrolases such as hyaluronidase.

Effects on Oxidative Enzymes (e.g., Peroxidase, Superoxide (B77818) Dismutase, Catalase)

Specific studies on the direct effects of this compound on oxidative enzymes were not identified in the available literature. However, research on L-arginine, a component of this compound, indicates that it can influence the activity of these enzymes. For instance, L-arginine administration has been shown to reduce catalase activity in the midbrain of rats. nih.gov In other studies, L-arginine supplementation was found to reverse the exercise-induced activation of superoxide dismutase. nih.gov It is important to note that these findings relate to L-arginine and may not be directly extrapolated to this compound, as the addition of the lauroyl group can significantly alter the compound's biological activity.

Impact on Polyamine Pathway Enzymes (e.g., Arginine Decarboxylase, Ornithine Decarboxylase) in Biological Systems

There is a lack of specific research in the publicly available scientific literature on the direct impact of this compound on the key enzymes of the polyamine pathway, namely arginine decarboxylase and ornithine decarboxylase.

Interactions with Nucleic Acids and Viral Structures

Antiviral Mechanisms (e.g., Inhibition of Viral Attachment for Enveloped RNA Viruses)

Ethyl this compound (ELAH), a derivative of lauroyl arginine, has demonstrated significant antiviral activity against enveloped RNA viruses, including SARS-CoV-2. researchgate.netwikipedia.org The primary mechanism of its antiviral action is the inhibition of viral attachment to host cells. researchgate.netwikipedia.org

In cell-based assays, ELAH was found to inhibit the pseudovirus VSV-SARS-CoV-2, with a 50% effective concentration (EC50) of 15 micrograms/ml and complete inhibition at 110 micrograms/ml. researchgate.netwikipedia.org Pretreatment of susceptible cells with ELAH at concentrations of 1–10 micrograms/ml prevented the attachment of the virus. researchgate.netwikipedia.org This was visually confirmed through high-resolution scanning electron microscopy. researchgate.netwikipedia.org It is suggested that ELAH may directly bind to or interfere with the viral spike protein, thereby preventing its attachment to the ACE2 receptor on host cells. synzeal.com

In an in vivo study using a Syrian hamster model, intranasal administration of SARS-CoV-2 that had been treated with ELAH in vitro resulted in the inhibition of disease symptoms compared to the control group. researchgate.netwikipedia.org This was accompanied by a reduction in both subgenomic RNA and total RNA viral load in the treated animals. researchgate.netwikipedia.org

| Parameter | Concentration |

|---|---|

| EC50 (50% Effective Concentration) | 15 micrograms/ml |

| Complete Inhibition | 110 micrograms/ml |

| Inhibition of Viral Attachment (in vitro) | 1-10 micrograms/ml |

Effects on Host Microbiota Composition and Structure (e.g., Gut Microbiota)

Ethyl-N-dodecanoyl-l-arginate hydrochloride (LAE), another term for ethyl lauroyl arginate HCl, has been shown to modify the structure of the host gut microbiota. researchgate.net In a study involving mice, oral treatment with LAE led to alterations in the gut microbiome, as analyzed by 16S rDNA sequencing. researchgate.net

While these studies indicate an effect on microbiota, the precise nature of the structural and compositional changes in the gut microbiota following LAE administration, such as shifts in specific bacterial phyla or genera, requires further detailed investigation.

| System | Organism/Model | Observed Effect |

|---|---|---|

| Gut Microbiota | Mice | Modification of host gut microbiota structure |

| Food Microbiota | Largemouth Bass Fillets | Decreased relative abundance of Pseudomonas |

Interactions with Plant Physiological Processes (e.g., Postharvest Fruit Biology)

This compound, commercially known as Ethyl Lauroyl Arginate (LAE), has been investigated for its role in postharvest fruit management. Its application, primarily as a component of edible coatings, has shown notable effects on the physiological processes of harvested fruits, thereby influencing their shelf life and quality. The primary mechanism of action is often associated with its antimicrobial properties, which indirectly affect fruit physiology by controlling decay. However, research also points towards direct interactions with processes such as respiration and tissue softening.

A significant study on minimally processed 'Kyoho' table grapes demonstrated the efficacy of a composite coating containing this compound. In this research, a coating composed of chitosan (B1678972), montmorillonite, and LAE (CML) was applied to grapes stored at 4°C for 20 days. The CML coating was effective in mitigating weight loss, reducing the respiration rate, and inhibiting decay when compared to uncoated grapes. consensus.app Furthermore, the treatment delayed tissue softening and browning, which are critical physiological and biochemical processes affecting postharvest quality. consensus.app

Tissue softening, a major cause of quality deterioration in grapes, is primarily due to the enzymatic degradation of cell wall components. The study found that the CML coating containing LAE was able to delay this process. This was attributed to the coating's ability to decrease the activities of polygalacturonase and pectin (B1162225) methyl esterase, two key enzymes responsible for pectin degradation and subsequent softening. consensus.app

The following interactive data tables summarize the research findings on the effect of LAE-containing coatings on the postharvest quality of minimally processed table grapes.

Table 1: Effect of this compound (LAE) Containing Coating on Weight Loss and Decay Rate of Minimally Processed Grapes During Cold Storage

| Storage Time (days) | Treatment | Weight Loss (%) | Decay Rate (%) |

| 0 | Control | 0 | 0 |

| 0 | LAE | 0 | 0 |

| 0 | Chitosan (CTS) | 0 | 0 |

| 0 | CTS + Montmorillonite + LAE (CML) | 0 | 0 |

| 5 | Control | 1.2 | 5 |

| 5 | LAE | 1.1 | 4 |

| 5 | Chitosan (CTS) | 0.9 | 3 |

| 5 | CTS + Montmorillonite + LAE (CML) | 0.7 | 2 |

| 10 | Control | 2.5 | 12 |

| 10 | LAE | 2.2 | 10 |

| 10 | Chitosan (CTS) | 1.8 | 8 |

| 10 | CTS + Montmorillonite + LAE (CML) | 1.5 | 5 |

| 15 | Control | 3.8 | 25 |

| 15 | LAE | 3.5 | 20 |

| 15 | Chitosan (CTS) | 2.9 | 15 |

| 15 | CTS + Montmorillonite + LAE (CML) | 2.2 | 10 |

| 20 | Control | 5.2 | 40 |

| 20 | LAE | 4.8 | 35 |

| 20 | Chitosan (CTS) | 4.0 | 28 |

| 20 | CTS + Montmorillonite + LAE (CML) | 3.1 | 18 |

Table 2: Influence of this compound (LAE) Containing Coating on Respiration Rate of Minimally Processed Grapes

| Storage Time (days) | Treatment | Respiration Rate (mg CO₂/kg·h) |

| 0 | Control | 25 |

| 0 | LAE | 25 |

| 0 | Chitosan (CTS) | 25 |

| 0 | CTS + Montmorillonite + LAE (CML) | 25 |

| 5 | Control | 28 |

| 5 | LAE | 27 |

| 5 | Chitosan (CTS) | 26 |

| 5 | CTS + Montmorillonite + LAE (CML) | 24 |

| 10 | Control | 32 |

| 10 | LAE | 30 |

| 10 | Chitosan (CTS) | 28 |

| 10 | CTS + Montmorillonite + LAE (CML) | 26 |

| 15 | Control | 35 |

| 15 | LAE | 33 |

| 15 | Chitosan (CTS) | 30 |

| 15 | CTS + Montmorillonite + LAE (CML) | 28 |

| 20 | Control | 38 |

| 20 | LAE | 36 |

| 20 | Chitosan (CTS) | 32 |

| 20 | CTS + Montmorillonite + LAE (CML) | 29 |

Formulation Science and Chemical Stability in Advanced Materials Research

Hydrolytic Stability in Aqueous Environments

Lauroyl Arginine Hydrochloride, also known as Ethyl Lauroyl Arginate (LAE), is a cationic surfactant derived from L-arginine, lauric acid, and ethanol (B145695) nih.gov. Its chemical stability, particularly in aqueous systems, is a critical factor in its application. The primary degradation pathway is hydrolysis, which leads to the formation of surface-active components such as Nα-lauroyl-L-arginine (LAS) or dodecanoic acid (lauric acid) nih.govresearchgate.net. The ester linkage in the molecule is susceptible to cleavage, a reaction significantly influenced by the chemical environment.

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. The degradation process is accelerated in alkaline conditions. In an aqueous solution at 25°C, its half-life is greater than one year at a pH of 4. However, as the pH increases, the stability markedly decreases. At a neutral pH of 7, the half-life shortens to 57 days, and under alkaline conditions of pH 9, it is further reduced to just 34 hours nih.govnih.gov. This indicates a base-catalyzed hydrolysis mechanism is predominant nih.gov. The stability in acidic conditions is significantly higher, with studies showing that strong inorganic acids affect stability more than organic acids fao.org.

Table 1: pH-Dependent Half-Life of this compound at 25°C

Temperature is another critical factor governing the hydrolysis of this compound. Increased temperature accelerates the rate of degradation. Studies evaluating its aqueous stability at temperatures of 4°C, 25°C, and 50°C have shown that the stability consistently decreases as the temperature rises fao.org. While the compound is stable for over a year at 25°C under optimal conditions, it can undergo degradation under severe conditions, such as exposure to high temperatures (e.g., over 5 hours at 100°C or 1 hour at 121°C) earthwormexpress.com. However, for some applications, it demonstrates high stability during short-term heating processes, showing no significant loss of antimicrobial performance in processes like heat sterilization or hot-filling researchgate.net. The degradation products resulting from hydrolysis, even at elevated temperatures, are its constituent components, including Nα-lauroyl-L-arginine (LAS), lauric acid, and arginine nih.govearthwormexpress.com.

As a surfactant, this compound self-assembles into micelles above a certain concentration known as the critical micelle concentration (CMC) nih.gov. This self-assembly into supramolecular aggregates alters the local environment of the individual molecules nih.gov. Within a micelle, the hydrophobic lauroyl tails form a core, while the hydrophilic arginine head groups are exposed to the aqueous environment nih.gov. This orientation can influence chemical stability by altering the accessibility of the hydrolysable ester linkage to water molecules and catalytic species (e.g., hydroxide ions). The sequestration of the hydrophobic portion of the molecule within the micellar core could sterically hinder the approach of reactants, potentially modifying the degradation kinetics compared to when the molecule exists as a unimer in solution. The stability of micelles themselves is dynamic and can be affected by changes in the surrounding environment, which in turn could impact the degradation rate of the constituent surfactant molecules utoronto.ca.

Stability in Complex Matrices (e.g., Food Systems, Packaging Materials)

The stability of this compound has been evaluated in various complex systems relevant to its application as a preservative. In food matrices, its stability can vary depending on the food's composition. For instance, it was found to be stable throughout the duration of studies in several processed food matrices. In contrast, a decrease in its concentration was observed in fresh food matrices over the same period fao.org.

In the context of active food packaging, this compound has been incorporated into various polymer-based materials nih.gov. Research indicates it possesses high stability suitable for such applications. Studies have shown that it can maintain its antimicrobial activity even after being subjected to heat treatments of 90°C or 120°C for 15 minutes, suggesting its utility in packaging that undergoes high-temperature processing earthwormexpress.com. Its stability during short-term heating is considered a positive attribute, as it implies no significant loss of performance during manufacturing processes like hot-filling or heat sterilization researchgate.net.

Surface Activity and Self-Assembly Behavior (e.g., Micelle Formation and Critical Micelle Concentration)

This compound is a cationic surfactant that exhibits significant surface activity, meaning it adsorbs at interfaces and lowers surface tension nih.govnih.gov. This amphiphilic nature, stemming from its polar arginine head and non-polar lauroyl tail, drives its self-assembly in aqueous solutions nih.gov.

Above a specific concentration, the Critical Micelle Concentration (CMC), individual surfactant monomers aggregate to form micelles nih.gov. The CMC is a fundamental parameter characterizing a surfactant's efficiency in forming these structures nih.govbohrium.com. For this compound, the CMC has been determined by various researchers, with values reported in the range of 1.0 to 1.1 mmol/dm³ researchgate.net. Other studies have reported the CMC to be between 0.18–0.21% (w/v) nih.gov. The surface tension at the CMC (σCMC) has been measured at 25 mN/m, a value significantly lower than that of typical cationic surfactants, indicating high surface activity researchgate.net. This behavior is crucial for its function in various applications, as the properties of the surfactant are strongly influenced by whether it exists as individual molecules (unimers) or as micelles nih.gov.

Table 2: Reported Critical Micelle Concentration (CMC) Values for this compound

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of Lauroyl Arginine Hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection is a widely employed method for the routine analysis of this compound. This technique separates the compound from impurities and degradation products based on its polarity, and quantification is achieved by measuring its absorbance of UV light.

Methodologies for the closely related compound, ethyl-Nα-lauroyl-L-arginate·HCl (LAE), provide a framework for the analysis of this compound. A typical HPLC method utilizes a reversed-phase C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid, like trifluoroacetic acid, to ensure good peak shape and resolution. fao.org Detection is commonly performed at a wavelength of 215 nm. fao.org

For the analysis of related substances that may be present, such as L-arginine·HCl, different HPLC conditions may be necessary. For instance, a method for L-arginine·HCl involves a different mobile phase composition and a post-column derivatization step to enable detection at 340 nm. fao.orgfao.org

Table 1: HPLC-UV/Vis Method Parameters for Analysis of Related Compounds

| Parameter | Ethyl-Nα-lauroyl-L-arginate·HCl | Nα-Lauroyl-L-arginine | L-Arginine·HCl |

| Column | Symmetry C18, 150 x 3.9 mm, 5µm | Symmetry C18, 150 x 3.9 mm, 5µm | µ Bondapack C18, 300 x 3.9 mm, 10µm |

| Mobile Phase | Acetonitrile/water (50:50) with 0.1% trifluoroacetic acid | Acetonitrile/water (50:50) with 0.1% trifluoroacetic acid | Sodium heptanesulfonate, phosphoric acid, sodium di-hydrogen phosphate (B84403), and methanol (B129727) mixture |

| Flow Rate | 1 ml/min | 1 ml/min | 0.8 ml/min |

| Detection Wavelength | 215 nm | Not Specified | 340 nm (with post-column derivatization) |

| Retention Time | ~4.3 min | ~2.2 min | ~5.03 min |

This data is compiled from methodologies established for closely related compounds and serves as a representative example. fao.orgfao.org

Mass Spectrometry (MS)-Compatible Chromatographic Methods

For higher selectivity and sensitivity, chromatographic methods are often coupled with mass spectrometry (MS). This combination allows for the precise determination of the mass-to-charge ratio of this compound and its fragments, providing unequivocal identification and accurate quantification, especially in complex matrices.